molecular formula C16H21N3O B608212 JNJ-28610244 CAS No. 1251462-28-8

JNJ-28610244

Cat. No. B608212
CAS RN: 1251462-28-8
M. Wt: 271.36
InChI Key: VOIJIMTXMUBFDD-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-28610244 is a specific H4 receptor agonist that acts by blocking Mac-1-dependent activation of p38 MAPK.

Scientific Research Applications

Overview

The scientific research applications of JNJ-28610244 are diverse, spanning various fields including marine science, health, and technology. This summary provides an overview of the key applications, excluding drug usage, dosage, and side effects.

Applications in Marine Science and Technology

  • Marine Science Development : this compound has implications in marine science, particularly in biodiversity conservation in areas beyond national jurisdiction (ABNJ). It contributes to the development of international legal instruments for sustainable marine biological diversity under the United Nations Convention on the Law of the Sea (Harden‐Davies, 2016) (Harden‐Davies, 2016).

Applications in Health and Medicine

  • Dopamine D2 Receptor Antagonist : As a dopamine D2 receptor antagonist, this compound shows potential as an antipsychotic drug candidate. It has demonstrated mild central nervous system effects and dose-dependent dopamine D2 receptor occupancy in healthy male volunteers (Te Beek et al., 2012) (Te Beek et al., 2012).

Applications in Oncology

  • Antitumor Activity : this compound exhibits potent antitumor activity against rhabdomyosarcoma (RMS) in vitro and in vivo. It engages mitochondrial apoptosis before caspase activation, representing a promising therapeutic approach for further investigation in RMS (Heinicke et al., 2018) (Heinicke et al., 2018).

Applications in Neuroscience and Biomedical Engineering

  • Physical Medicine & Rehabilitation : Advances in neuroscience and biomedical engineering, where this compound plays a role, significantly impact the clinical practice of physical medicine and rehabilitation. This includes the design of effective rehabilitation interventions (Bonato, 2004) (Bonato, 2004).

Applications in Virology

  • Hepatitis B Virus (HBV) Replication Inhibitor : this compound acts as a capsid assembly modulator for HBV, exhibiting antiviral activity and dose-proportional pharmacokinetics in patients with chronic HBV infection. It demonstrates a good safety profile and potential for phase 2a studies (Zoulim et al., 2020) (Zoulim et al., 2020).

properties

CAS RN

1251462-28-8

Molecular Formula

C16H21N3O

Molecular Weight

271.36

IUPAC Name

(Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime

InChI

InChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16-

InChI Key

VOIJIMTXMUBFDD-VLGSPTGOSA-N

SMILES

CN1CCC(/C(C(N2)=CC3=C2C=CC(C)=C3)=N/O)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ-28610244;  JNJ 28610244;  JNJ28610244; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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